Impact of Gem-Difluoro Substitution on Enzymatic Inhibition Potency
In a study of fluorinated phenylcyclopropylamines as MAO inhibitors, geminal difluoro-substitution on the cyclopropane ring resulted in a 100-fold loss of inhibitory potency compared to either (E)- or (Z)-monofluorinated analogues [1].
| Evidence Dimension | MAO Inhibition Potency (fold change) |
|---|---|
| Target Compound Data | Not directly measured; inference based on class effect of gem-difluoro substitution |
| Comparator Or Baseline | (E)- or (Z)-monofluorinated phenylcyclopropylamine analogues |
| Quantified Difference | ~100-fold reduction in potency for gem-difluoro vs. monofluoro |
| Conditions | Recombinant human MAO A and MAO B inhibition assays |
Why This Matters
This class-level inference provides a quantitative benchmark for the expected impact of gem-difluoro substitution on target engagement, informing the selection of this compound for SAR studies where reduced potency is desired (e.g., tool compounds) or where the structural modification is intended to modulate a different property (e.g., metabolic stability).
- [1] Ye S, Yoshida S, Fröhlich R, Haufe G, Kirk KL. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorg Med Chem. 2005;13(7):2489-99. View Source
